PEG3-Substituted Benzothiazole Cy5 Exhibits >10-Fold Higher Aqueous Solubility Versus Non-PEGylated Ethyl-Substituted Analog
In a systematic study of meso-substituted bis(benzothiazolium) pentamethine cyanine dyes, the PEG3-functionalized derivative (structurally equivalent to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5) demonstrated aqueous solubility exceeding 10 mg/mL in phosphate-buffered saline (pH 7.4), whereas the corresponding ethyl-substituted benzothiazole Cy5 analog without PEG chains exhibited solubility below 1 mg/mL under identical conditions [1]. The PEG spacer length (three ethylene glycol units) was identified as the critical determinant for achieving solubility compatible with direct aqueous bioconjugation without organic co-solvent supplementation [1].
| Evidence Dimension | Aqueous solubility in PBS (pH 7.4) |
|---|---|
| Target Compound Data | >10 mg/mL |
| Comparator Or Baseline | Ethyl-substituted benzothiazole Cy5 (non-PEGylated analog): <1 mg/mL |
| Quantified Difference | >10-fold improvement |
| Conditions | Phosphate-buffered saline, pH 7.4, room temperature |
Why This Matters
Enables direct aqueous bioconjugation protocols without organic co-solvents that denature proteins, reducing workflow complexity and preserving biomolecule integrity.
- [1] Azamifar F, Naimi-Jamal MR, Demchuk OM, Szmagara A. Efficient synthesis and characterization of meso-substituted bis(benzothiazolium) pentamethine cyanine dyes and investigation of the impact of meso-substitution on water solubility and the structural rigidity to improve photophysical properties and fluorescent brightness. Dyes and Pigments. 2023;111519. View Source
